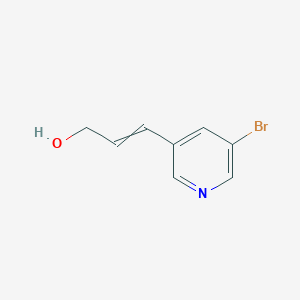

3-(5-bromopyridin-3-yl)prop-2-en-1-ol

Description

3-(5-Bromopyridin-3-yl)prop-2-en-1-ol (CAS: 145743-87-9) is a brominated pyridine derivative with the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol . It features a propenol chain (CH₂=CH-CH₂OH) attached to the 3-position of a 5-bromopyridine ring. This compound is marketed as a laboratory reagent with ≥97% purity and is utilized as a versatile building block in organic synthesis, though specific applications require consultation with suppliers . Key physical properties such as melting point, boiling point, and solubility remain undocumented in available literature, necessitating cautious handling per safety guidelines .

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

3-(5-bromopyridin-3-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C8H8BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h1-2,4-6,11H,3H2 |

InChI Key |

OYPRXMBFEZBYQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)C=CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromopyridin-3-yl)prop-2-en-1-ol typically involves the bromination of 3-pyridinol followed by the introduction of a propenol group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature. After bromination, the resulting 5-bromo-3-pyridinol is subjected to a propenylation reaction using propargyl alcohol under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and propenylation reactions can be optimized using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromopyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: 3-(5-Bromo-3-pyridinyl)prop-2-enal or 3-(5-Bromo-3-pyridinyl)prop-2-enoic acid.

Reduction: 3-(3-Pyridinyl)prop-2-en-1-ol.

Substitution: 3-(5-Azido-3-pyridinyl)prop-2-en-1-ol or 3-(5-Mercapto-3-pyridinyl)prop-2-en-1-ol.

Scientific Research Applications

3-(5-bromopyridin-3-yl)prop-2-en-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-bromopyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the propenol group play crucial roles in binding to active sites and modulating the activity of these targets. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site or by competing with natural substrates for binding.

Comparison with Similar Compounds

Pyridine-Based Propargyl/Propenol Derivatives

Pyridine derivatives with propargyl (C≡C) or propenol (C=C-OH) chains exhibit distinct reactivity and physicochemical properties. A comparative analysis is provided below:

Key Observations :

- The propargyl chain in CAS 873302-37-5 reduces molecular weight by 2.02 g/mol due to the absence of a hydroxyl group .

- Electronic Properties: Amino and fluorine groups in CAS 1228666-34-9 introduce electron-donating and -withdrawing effects, respectively, altering reactivity profiles .

Non-Pyridine Propenol Derivatives

Propenol derivatives with aromatic or heterocyclic substituents demonstrate diverse applications:

Key Observations :

Structural and Property Trends

- Molecular Weight : Bromine and methoxy substituents increase molecular weight, while propargyl chains reduce it slightly.

- Biological Activity : Substitutents like chloro, methoxy, and sulfonyl groups correlate with bioactivity in screening studies, though this compound’s specific activity remains uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.